
1,1'-Diphenyl-4,4'-bipyridinium Dichloride
Overview
Description
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a chemical compound with the molecular formula C22H18Cl2N2 . It appears as a white to gray to brown powder or crystal .
Synthesis Analysis
The synthesis of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride and similar compounds has been achieved through the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This process has been used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
Molecular Structure Analysis
The molecular structure of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride is represented by the canonical SMILES string: C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=N+C4=CC=CC=C4 .
Chemical Reactions Analysis
Bipyridinium residues, such as those in 1,1’-Diphenyl-4,4’-bipyridinium Dichloride, are known for their controllable electrochemical properties . They exhibit reversible one- and two-electron reductions, which are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .
Physical And Chemical Properties Analysis
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a solid at 20 degrees Celsius . It has a molecular weight of 381.30 .
Scientific Research Applications
Synthesis of Conjugated Oligomers
The compound is used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
Controlled Switching Systems
Bipyridinium residues, which are part of the compound, have found widespread application in molecular systems that exhibit controlled switching . This is due to the controllable electrochemical properties of 4,4′-bipyridinium ions .
Rotational Motion Systems
The compound is used in systems that exhibit rotational motion . This is again due to the properties of the 4,4′-bipyridinium ions .
Data Storage Systems
The compound has potential for data storage . The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .
Electrochemical Devices
The compound acts as a redox active electrolyte for electrochemical devices . This is due to its ability to undergo reversible one- and two-electron reductions .
Organic Electronics
The compound forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .
Therapeutic Agents
Compounds similar to 1,1’-Diphenyl-4,4’-bipyridinium Dichloride have been used as therapeutic agents for various purposes, such as tyrosine kinase inhibition, antitumor, antiviral, antiallergic, anti-inflammatory, antifolate, antihypertensive, antioxidant, fibroblast growth factor receptor, anti-HIV, anticonvulsants, antibacterial, analgesic, and antimicrobial agents .
New Drug Development
The compound has been used in the development of new drugs for various purposes . This includes drugs with antitumor, antiviral, antiallergic, anti-inflammatory, antifolate, antihypertensive, antioxidant, fibroblast growth factor receptor, anti-HIV, anticonvulsants, antibacterial, analgesic, and antimicrobial properties .
Safety and Hazards
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . It is recommended to use this compound only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
Mechanism of Action
Mode of Action
It is known that this compound can cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation .
Biochemical Pathways
The compound’s ability to induce oxidative stress suggests that it may impact pathways related to oxidative stress response, lipid metabolism, and apoptosis .
Result of Action
It is known that this compound can cause oxidative stress, which may lead to mitochondrial toxicity, apoptosis, and lipid peroxidation .
properties
IUPAC Name |
1-phenyl-4-(1-phenylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2.2ClH/c1-3-7-21(8-4-1)23-15-11-19(12-16-23)20-13-17-24(18-14-20)22-9-5-2-6-10-22;;/h1-18H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVUWLOZBMPLX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446252 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
CAS RN |
47369-00-6 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1'-Diphenyl-4,4'-bipyridinium Dichloride influence its ability to form charge-transfer complexes with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA)?
A1: The research article highlights that 1,1'-Diphenyl-4,4'-bipyridinium Dichloride acts as an electron acceptor when combined with BDHA, which serves as the electron donor. While the paper doesn't delve into the specific structural reasons behind this interaction, it reveals a key finding: unlike its counterpart, 1,1′-dimethyl-4,4′-bipyridinium dichloride (MVCl2), the diphenyl derivative forms an achiral CT complex with BDHA. This suggests that the bulky phenyl groups in 1,1'-Diphenyl-4,4'-bipyridinium Dichloride likely hinder the specific intermolecular interactions needed for chiral crystallization observed in the BDHA/MVCl2 complex []. Further investigation into the spatial arrangement and electronic properties of these complexes could elucidate the structure-activity relationship in detail.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





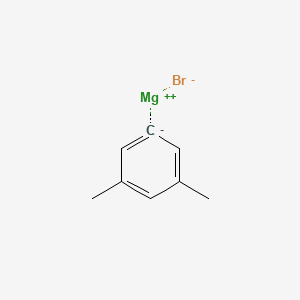
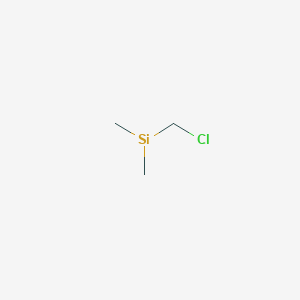
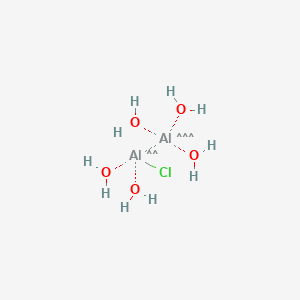
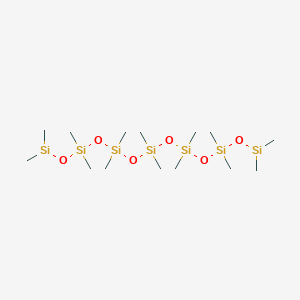
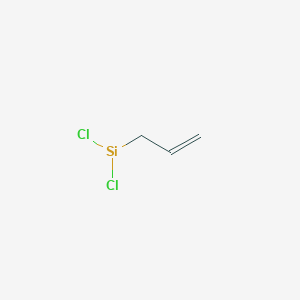



![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)

